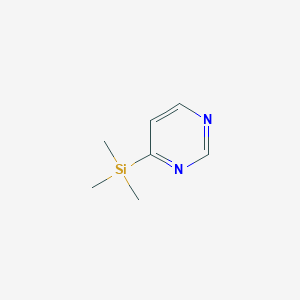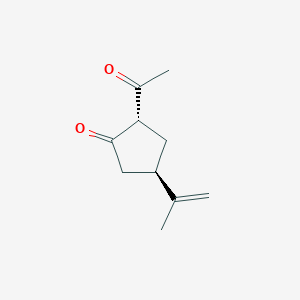
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as chiral cyclopentenone and is commonly used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one have not been extensively studied. However, it has been shown to have antimicrobial and antifungal properties, which may be due to its ability to react with nucleophiles. It has also been shown to have potential applications in the synthesis of prostaglandin analogs, which may have important physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its potential applications in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in scientific research. One potential direction is the synthesis of new prostaglandin analogs, which may have important physiological effects. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs with biological activity. Additionally, the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the synthesis of natural products may lead to the discovery of new antimicrobial and antifungal compounds.
Métodos De Síntesis
The synthesis of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with acetic anhydride and propargyl bromide. The final product is obtained through the reduction of the propargyl group using sodium borohydride.
Aplicaciones Científicas De Investigación
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of natural products, such as (+)-grandisol and (-)-grandisol, which have antifungal and antimicrobial properties. It has also been used in the synthesis of various analogs of prostaglandins, which are important in the regulation of inflammation, blood flow, and other physiological processes.
Propiedades
Número CAS |
165067-79-8 |
|---|---|
Nombre del producto |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9+/m1/s1 |
Clave InChI |
DHLRZNUMMOVMSZ-BDAKNGLRSA-N |
SMILES isomérico |
CC(=C)[C@@H]1C[C@H](C(=O)C1)C(=O)C |
SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
SMILES canónico |
CC(=C)C1CC(C(=O)C1)C(=O)C |
Sinónimos |
Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



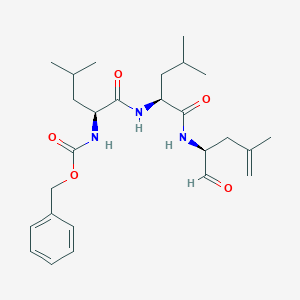
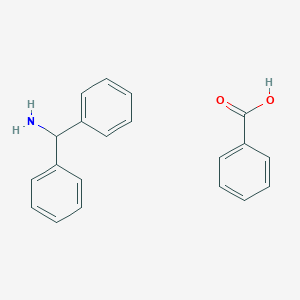
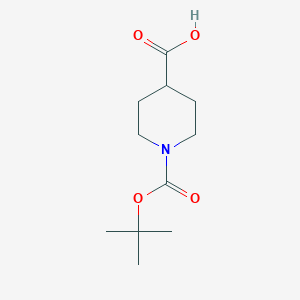
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
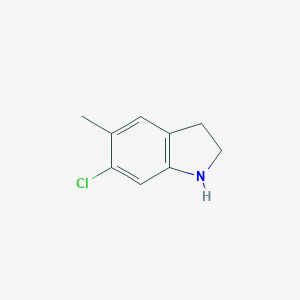
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
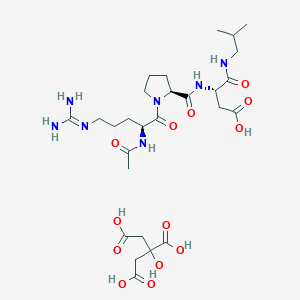
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
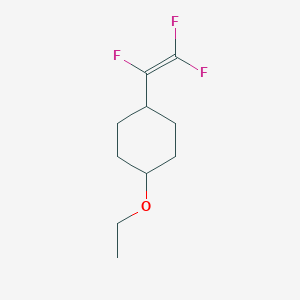

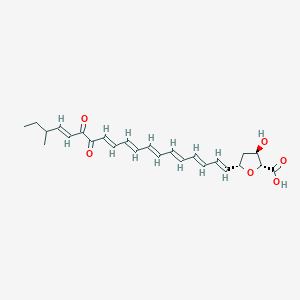
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
